Indium nitride is a semiconductor belonging to the group III-nitride materials. It holds significant interest due to its unique properties and potential applications in various fields like optoelectronics, high-speed electronics, and sensing technology. InN exhibits high electron mobility, small effective mass, and a narrow band gap, making it suitable for high-frequency transistors, terahertz emitters, and infrared optoelectronic devices. [, , , , ]
The synthesis of indium nitride can be achieved through several methods, each with distinct technical details:
The choice of synthesis method significantly influences the structural properties of indium nitride. For instance, sonochemical synthesis has been shown to enhance photocatalytic activity when combined with titanium dioxide . In contrast, sol-gel techniques provide uniform thin films suitable for electronic applications .
Indium nitride exhibits two primary crystal structures: hexagonal wurtzite and cubic zinc blende. The hexagonal phase is more stable at room temperature and is often favored in applications due to its superior electronic properties.
X-ray diffraction studies confirm these lattice constants, validating the structural integrity of synthesized samples .
Indium nitride participates in several chemical reactions that are critical for its synthesis and application:
This reaction highlights the conversion of indium chloride into indium nitride through a nitridation process.
The mechanism by which indium nitride functions in electronic applications primarily relates to its semiconductor properties:
These properties make indium nitride an attractive candidate for various applications in electronics and photonics.
Indium nitride finds numerous applications across scientific fields:
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